3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group and a piperazine ring bearing a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using 4-chlorophenylpiperazine as a starting material.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the quinoline ring.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties.
Benzenesulfonyl derivatives: Compounds with similar sulfonyl groups.
Quinoline derivatives: Compounds with a quinoline core.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline is unique due to the combination of these functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-10-12-20(13-11-19)28-14-16-29(17-15-28)25-22-8-4-5-9-23(22)27-18-24(25)32(30,31)21-6-2-1-3-7-21/h1-13,18H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYZFSPKKYJXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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